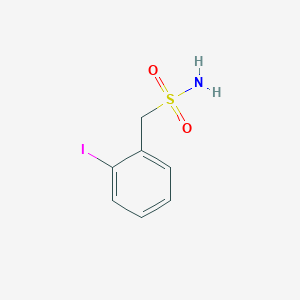
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide, commonly known as BPAA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. BPAA belongs to the class of benzodioxinylmethyl compounds and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BPAA is not fully understood, but it has been found to modulate the activity of certain ion channels and receptors in the brain. BPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. BPAA has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. The modulation of these ion channels and receptors by BPAA is believed to underlie its various biological activities.
Biochemical and Physiological Effects:
BPAA has been found to possess various biochemical and physiological effects. BPAA has been found to exhibit anti-inflammatory and analgesic properties, which makes it a potential candidate for the treatment of various inflammatory and painful conditions. BPAA has also been found to exhibit anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. BPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibiting the activity of neurons in the brain. BPAA has also been found to inhibit the activity of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
BPAA has several advantages as well as limitations for lab experiments. One of the advantages of BPAA is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage of BPAA is that it exhibits various biological activities, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of BPAA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological effects. Another limitation of BPAA is that it exhibits low solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BPAA. One of the future directions is to study the mechanism of action of BPAA in more detail to understand how it modulates the activity of ion channels and receptors in the brain. Another future direction is to study the pharmacokinetics and pharmacodynamics of BPAA to understand its absorption, distribution, metabolism, and excretion in vivo. Another future direction is to study the potential of BPAA as a therapeutic agent for various neurological disorders such as epilepsy, neuropathic pain, and anxiety. Finally, another future direction is to design and synthesize analogs of BPAA to study their biological activities and potential therapeutic applications.
Synthesemethoden
The synthesis of BPAA involves the reaction of 2-(4-phenylphenyl)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere of nitrogen or argon. The product obtained is then purified by column chromatography to obtain pure BPAA.
Wissenschaftliche Forschungsanwendungen
BPAA has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. BPAA has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. BPAA has also been found to modulate the activity of certain ion channels and receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-23(24-16-18-8-11-21-22(14-18)27-13-12-26-21)15-17-6-9-20(10-7-17)19-4-2-1-3-5-19/h1-11,14H,12-13,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWAIBQKMIFKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)


![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)
![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)

![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)



![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![Dimethyl 5-[[4-(diethylcarbamoyl)phenyl]sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479981.png)